(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone
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Overview
Description
(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C17H17ClO2 It is characterized by the presence of a tert-butyl group, a methoxy group, and a chlorophenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone typically involves the reaction of 5-tert-butyl-2-methoxybenzoyl chloride with 4-chlorobenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone: Lacks the chlorophenyl group
Uniqueness
(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone is unique due to the combination of its tert-butyl, methoxy, and chlorophenyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
72083-18-2 |
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Molecular Formula |
C18H19ClO2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
(5-tert-butyl-2-methoxyphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H19ClO2/c1-18(2,3)13-7-10-16(21-4)15(11-13)17(20)12-5-8-14(19)9-6-12/h5-11H,1-4H3 |
InChI Key |
JMLORQLDNSKVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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